molecular formula C17H14F2N2O2 B12341299 (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Cat. No.: B12341299
M. Wt: 316.30 g/mol
InChI Key: GCGFZZVPGMJAEK-GFBCUELQSA-N
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Description

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a synthetic organic compound characterized by its unique chemical structure. This compound contains a difluorophenyl group, an amino group, and a butanamide backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves the reaction of 2,4-difluoroaniline with a suitable aldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then reacted with a β-ketoamide to yield the final product. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains an amino group and an ether linkage, but lacks the difluorophenyl and butanamide components.

    Atorvastatin Related Compound E: Contains a fluorophenyl group and is used in pharmaceutical research.

Uniqueness

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

(Z)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C17H14F2N2O2/c1-11(22)14(17(23)21-13-5-3-2-4-6-13)10-20-16-8-7-12(18)9-15(16)19/h2-10,22H,1H3,(H,21,23)/b14-11-,20-10?

InChI Key

GCGFZZVPGMJAEK-GFBCUELQSA-N

Isomeric SMILES

C/C(=C(\C=NC1=C(C=C(C=C1)F)F)/C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=C(C=C(C=C1)F)F)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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